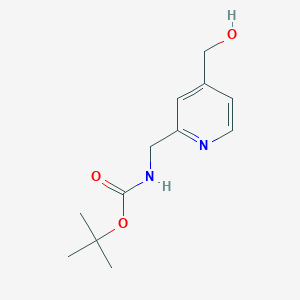
tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate: is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.29 g/mol . It is commonly used in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate typically involves the reaction of a pyridine derivative with tert-butyl carbamate. One common method involves the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe for biochemical pathways .
Industry: In the industrial sector, it is used in the production of specialty chemicals and as an intermediate in the synthesis of various compounds .
Mechanism of Action
The mechanism of action of tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
tert-Butyl (4-methylpyridin-2-yl)carbamate: Similar structure but with a methyl group instead of a hydroxymethyl group.
tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: An intermediate for antiviral protease inhibitors.
Uniqueness: tert-Butyl ((4-(hydroxymethyl)pyridin-2-yl)methyl)carbamate is unique due to the presence of the hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding compared to similar compounds .
Properties
Molecular Formula |
C12H18N2O3 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
tert-butyl N-[[4-(hydroxymethyl)pyridin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-7-10-6-9(8-15)4-5-13-10/h4-6,15H,7-8H2,1-3H3,(H,14,16) |
InChI Key |
DAASPRONXUABDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=CC(=C1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





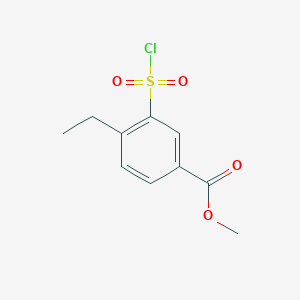
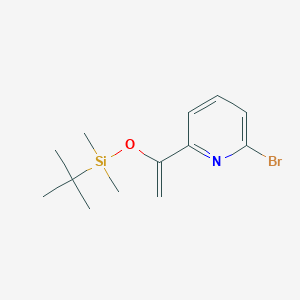
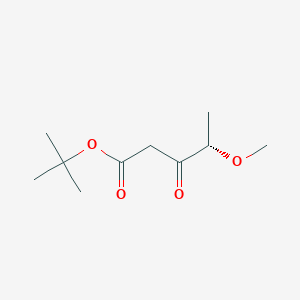
![Benzyl 7-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13916509.png)
![6,6-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13916519.png)
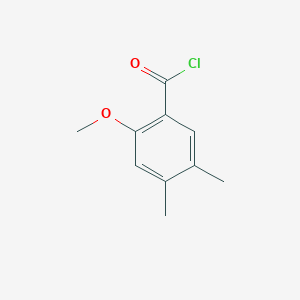
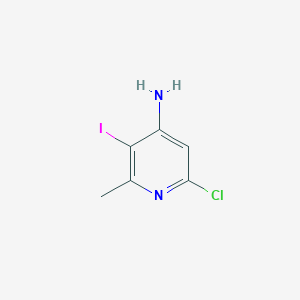
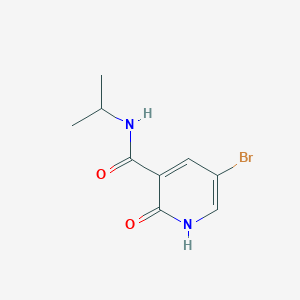
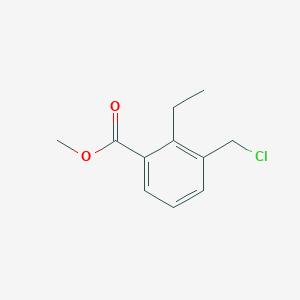
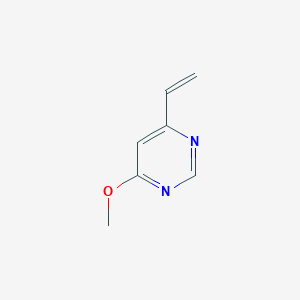
![(2-((tert-Butoxycarbonyl)amino)benzo[d]thiazol-4-yl)boronic acid](/img/structure/B13916558.png)
